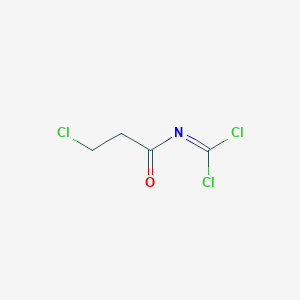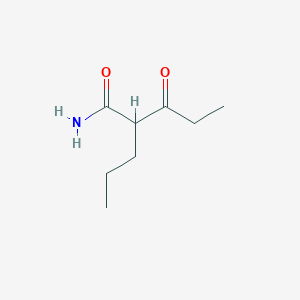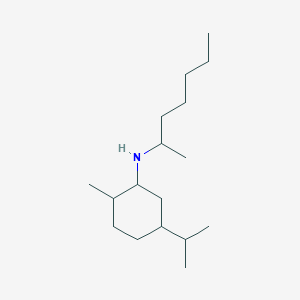![molecular formula C10H17N3O B14385294 1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-23-3](/img/structure/B14385294.png)
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 3-methylbutylamino group and an ethanone moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methylbutylamino group: This step typically involves the reaction of the imidazole intermediate with 3-methylbutylamine under controlled conditions.
Attachment of the ethanone moiety: This can be done through acylation reactions using ethanoyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one can be compared with other imidazole derivatives, such as:
1-{2-[(2-Methylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one: Similar structure but with a different alkyl group, leading to variations in biological activity.
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-4-yl}ethan-1-one: Variation in the position of the substituent on the imidazole ring, affecting its reactivity and interactions.
1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}propan-1-one: Different carbon chain length in the ethanone moiety, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
88723-23-3 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-[2-(3-methylbutylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H17N3O/c1-7(2)4-5-11-10-12-6-9(13-10)8(3)14/h6-7H,4-5H2,1-3H3,(H2,11,12,13) |
Clave InChI |
ALULUBPTGDOZEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC1=NC=C(N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)








![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

